molecular formula C22H27FN2O3 B2476146 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide CAS No. 1396768-19-6

4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2476146
CAS No.: 1396768-19-6
M. Wt: 386.467
InChI Key: NZCWGISNTAAFAZ-UHFFFAOYSA-N
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Description

4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Attachment of the benzyl groups: The 4-fluorobenzyl and 4-methoxybenzyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, compounds like this are often investigated for their potential as pharmaceuticals. They may interact with specific receptors or enzymes in the body, leading to therapeutic effects.

Medicine

In medicine, such compounds could be explored for their potential to treat neurological disorders, given their structural similarity to known pharmacologically active piperidine derivatives.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds in this class may act by binding to receptors in the central nervous system, modulating neurotransmitter release, or inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-chlorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
  • 4-(((4-bromobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Uniqueness

The presence of the 4-fluorobenzyl group in 4-(((4-fluorobenzyl)oxy)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxymethyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-27-21-8-4-17(5-9-21)14-24-22(26)25-12-10-19(11-13-25)16-28-15-18-2-6-20(23)7-3-18/h2-9,19H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCWGISNTAAFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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